5,5-Difluoro-2-methoxycarbonyl-pentanoic acid

Description

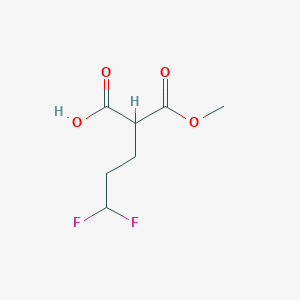

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid is an organic compound with the molecular formula C7H10F2O4. It is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C7H10F2O4 |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

5,5-difluoro-2-methoxycarbonylpentanoic acid |

InChI |

InChI=1S/C7H10F2O4/c1-13-7(12)4(6(10)11)2-3-5(8)9/h4-5H,2-3H2,1H3,(H,10,11) |

InChI Key |

DUZHRAQKBQRKMX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-methoxycarbonyl-pentanoic acid typically involves the introduction of fluorine atoms and the methoxycarbonyl group onto a pentanoic acid precursor. One common method involves the fluorination of a suitable pentanoic acid derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methoxycarbonyl group can be introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-methoxycarbonyl-pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and methoxycarbonyl group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

5,5-Difluoro-2-methoxycarbonyl-hexanoic acid: Similar structure with an additional carbon in the backbone.

5,5-Difluoro-2-methoxycarbonyl-butanoic acid: Similar structure with one less carbon in the backbone.

5,5-Difluoro-2-methoxycarbonyl-propanoic acid: Similar structure with two fewer carbons in the backbone.

Uniqueness

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid is unique due to its specific combination of fluorine atoms and methoxycarbonyl group on a pentanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

5,5-Difluoro-2-methoxycarbonyl-pentanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis, pharmacological implications, and related case studies.

Chemical Structure and Properties

The molecular structure of this compound includes two fluorine atoms at the 5-position of the pentanoic acid chain, which significantly influences its biological properties. The presence of the methoxycarbonyl group enhances its lipophilicity and may affect its interaction with biological targets.

Antimicrobial and Antiepileptic Properties

Research has shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pentanoic acid have been investigated for their potential as antiepileptic agents. The incorporation of fluorine atoms in the structure can enhance the pharmacokinetic properties and efficacy of such compounds in treating neurological disorders .

Growth Hormone Secretagogue Activity

One notable study focused on the incorporation of this compound into growth hormone secretagogue (GHS) compounds. The resulting analogs demonstrated increased in vitro potency and improved pharmacokinetic profiles in rat models. This suggests that the compound may play a role in stimulating growth hormone release, which could be beneficial in various therapeutic applications .

Case Study 1: Synthesis and Efficacy

In a study published in the Journal of Organic Chemistry, researchers reported the enantioselective synthesis of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid. The synthesized compound was evaluated for its efficacy as a GHS analog. Results indicated that it exhibited enhanced biological activity compared to its non-fluorinated counterparts .

| Compound | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics |

|---|---|---|---|

| GHS Analog with 5,5-Difluoro | High | Improved | Favorable |

| Non-Fluorinated Analog | Moderate | Standard | Less favorable |

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the fluorinated derivatives could interact with specific receptors or enzymes involved in metabolic pathways. For example, studies on related compounds indicated that modifications at key positions could alter binding affinities and biological responses significantly .

Q & A

Q. What synthetic methodologies are effective for introducing fluorine atoms into the pentanoic acid backbone of 5,5-Difluoro-2-methoxycarbonyl-pentanoic acid?

Fluorination can be achieved via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The methoxycarbonyl group is typically introduced via esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄). Purification via column chromatography or recrystallization ensures product integrity. Similar fluorination strategies are documented for perfluorinated pentanoic acid derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹⁹F NMR : Identifies fluorine substitution patterns and confirms regioselectivity (e.g., δ -120 to -130 ppm for CF₂ groups) .

- ¹H NMR : Resolves methoxycarbonyl protons (δ 3.7–3.9 ppm) and backbone CH₂/CH₃ groups.

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (broad ~2500–3500 cm⁻¹ if unesterified).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How should this compound be stored to maintain stability?

Store under inert gas (N₂ or Ar) at -20°C in anhydrous solvents (e.g., methanol or acetonitrile) to prevent hydrolysis of the methoxycarbonyl group. Avoid prolonged exposure to light or moisture, as fluorinated carboxylic acids are prone to decarboxylation under acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). Kinetic studies using HPLC or in situ IR can monitor reaction progress. Computational modeling (DFT) predicts activation energies for intermediates, supported by experimental data from analogous perfluorinated esters .

Q. How do environmental factors influence the degradation pathways of this compound in aqueous systems?

Advanced LC-TOF/MS or ¹⁹F NMR tracks degradation products (e.g., defluorinated metabolites or carboxylic acid derivatives). Hydrolytic stability studies at varying pH (1–13) and temperatures (25–60°C) reveal half-lives. For example, the methoxycarbonyl group hydrolyzes faster under alkaline conditions, forming 5,5-difluoropentanoic acid .

Q. What strategies mitigate interference from fluorinated byproducts during HPLC-ESI-MS analysis?

Use a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile. Fluorinated compounds often exhibit strong ionization in negative ESI mode. Collision-induced dissociation (CID) distinguishes target ions from background noise. Isotopically labeled analogs (e.g., ¹³C-enriched standards) improve quantification accuracy .

Q. How does the compound interact with biological macromolecules in vitro?

Fluorinated carboxylic acids may inhibit enzymes (e.g., fatty acid synthase) via competitive binding. Assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Molecular docking simulations (AutoDock Vina) predict interactions with active sites, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.